(3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine
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Overview
Description
(3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine is a compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a thiazole ring connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine typically involves the alkylation of pyrazoles with bromomethyl derivatives in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted pyrazole-thiazole compounds. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy .
Scientific Research Applications
(3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A related compound with similar structural features but lacking the thiazole ring.
Thiazol-2-yl-amine: A compound with a thiazole ring and an amine group but without the pyrazole moiety.
Uniqueness
(3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for scientific investigations .
Properties
CAS No. |
494214-32-3 |
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Molecular Formula |
C9H12N4S |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-7-5-8(2)13(12-7)6-11-9-10-3-4-14-9/h3-5H,6H2,1-2H3,(H,10,11) |
InChI Key |
SBUOEMVPDZVZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CNC2=NC=CS2)C |
Origin of Product |
United States |
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